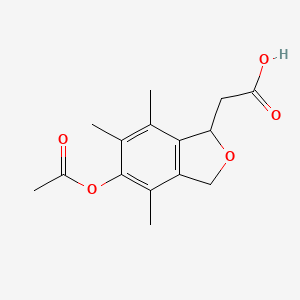![molecular formula C28H21FN2O5S B14088686 1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088686.png)
1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structure, which includes a dihydrochromeno-pyrrole core, a benzothiazole moiety, and a diethoxyphenyl group
Métodos De Preparación
The synthesis of 1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the dihydrochromeno-pyrrole core, followed by the introduction of the benzothiazole and diethoxyphenyl groups through various coupling reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety may play a crucial role in binding to these targets, while the dihydrochromeno-pyrrole core could be involved in the compound’s overall stability and reactivity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other benzothiazole derivatives and dihydrochromeno-pyrrole compounds. Compared to these, 1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of both the diethoxyphenyl and fluoro-benzothiazole groups, which may confer distinct chemical and biological properties. Similar compounds include:
Propiedades
Fórmula molecular |
C28H21FN2O5S |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
1-(3,4-diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H21FN2O5S/c1-3-34-20-12-9-15(13-21(20)35-4-2)24-23-25(32)17-7-5-6-8-19(17)36-26(23)27(33)31(24)28-30-18-11-10-16(29)14-22(18)37-28/h5-14,24H,3-4H2,1-2H3 |
Clave InChI |
QDYYEPWOSUPVDU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088604.png)


![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)



![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)

![N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14088677.png)

![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)

